molecular formula C7H15NO2 B029708 5-Methyl-L-norleucine CAS No. 31872-98-7

5-Methyl-L-norleucine

Cat. No. B029708
CAS RN: 31872-98-7
M. Wt: 145.2 g/mol
InChI Key: FMUMEWVNYMUECA-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of amino acid derivatives like 5-Methyl-L-norleucine often involves complex chemical processes. For instance, the synthesis of related amino acid-derived novel norbornene monomers was achieved using Grubbs' second generation ruthenium catalyst, yielding homopolymers and copolymers with molecular weights ranging from 16,000 to 30,000 (Sutthasupa, Sanda, & Masuda, 2008). Additionally, L-[5-11C]leucine and L-α-[5-11C]methylleucine, compounds structurally similar to 5-Methyl-L-norleucine, were synthesized using a two-step sequence of Pd^0-mediated 11C-methylation and microfluidic hydrogenation (Takatani et al., 2021).

Molecular Structure Analysis

Molecular aggregation and structural analysis of norleucine and its derivatives reveal insights into their crystal structures and interactions. For instance, the crystal structures of D-norleucine in complexes with various L-amino acids showed distinct hydrophilic and hydrophobic layers, with D- and L-amino acids related by pseudo glide-plane symmetry in most complexes (Dalhus & Görbitz, 1999).

Chemical Reactions and Properties

The chemical behavior of norleucine and its analogs under various conditions can be indicative of the reactivity of 5-Methyl-L-norleucine. For example, norleucine shows different behavior compared to methionine when interacting with phospholipid bilayers, indicating its unique chemical properties (Epand & Raymer, 2009).

Physical Properties Analysis

Physical properties such as solubility, molecular weight, and phase behavior are crucial for understanding the applications of amino acid derivatives. The synthesis and study of related compounds like N-methyl amino acids and their derivatives provide a basis for understanding the physical characteristics of 5-Methyl-L-norleucine (Aurelio et al., 2003).

Chemical Properties Analysis

The chemical properties of 5-Methyl-L-norleucine can be inferred from studies on similar molecules. For instance, the synthesis and structural evaluation of compounds like 5-Methyl-6-acetyl substituted indole and gramine give insights into the chemical behavior of methyl-substituted amino acids (Kukuljan, Kranjc, & Perdih, 2016).

Scientific Research Applications

3. Methods of Application or Experimental Procedures: In an H22 murine liver cancer model, ultrasound therapy was applied to selectively disrupt tumor blood vessels . This led to increased tumor hypoxia and a 1.67-fold increase in the expression of nitroreductase (NTR) . The combination therapy of ultrasound and HDON-NPs was then applied .

4. Results or Outcomes: The combination therapy of ultrasound and HDON-NPs demonstrated a synergistic effect, resulting in a tumor suppression rate (TSR) of 90.2% ± 6.4%, which was 5.93-fold higher than that of ultrasound therapy alone . The combined treatment selectively blocked the glutamine metabolism of the tumor cells while simultaneously activating the T cells in the tumor microenvironment .

  • Synthesis of Biologically Active Polypeptides

    • Application Summary: 5-Methyl-L-norleucine can be used in the synthesis of biologically active polypeptides .
    • Methods of Application: This would typically involve using 5-Methyl-L-norleucine as a building block in the chemical synthesis of polypeptides, potentially using techniques such as solid-phase peptide synthesis .
    • Results or Outcomes: The result would be the production of polypeptides that incorporate 5-Methyl-L-norleucine, which could then be used in further biological or biochemical studies .
  • Amino Acid Metabolism and Protein Structure/Function Studies

    • Application Summary: 5-Methyl-L-norleucine can be used to study amino acid metabolism and protein structure and function .
    • Methods of Application: This could involve using 5-Methyl-L-norleucine in various biochemical assays or experimental models to study its incorporation into proteins and its effects on protein structure and function .
    • Results or Outcomes: The outcomes would provide insights into the role of 5-Methyl-L-norleucine in protein structure and function, as well as its metabolism within cells .
  • Probing the Role of Methionine in Amyloid-β Peptide (AβP)

    • Application Summary: 5-Methyl-L-norleucine is nearly isosteric with methionine, even though it does not contain sulfur . For this reason, it has been used to probe the role of methionine in Amyloid-β peptide (AβP), the central constituent of senile plaques in Alzheimer’s disease .
    • Methods of Application: This involves substituting the methionine at the 35 position with 5-Methyl-L-norleucine in the AβP and studying the effects .
    • Results or Outcomes: A study showed that with this substitution, the neurotoxic effects of the Aβ peptides were completely negated .
  • Prebiotic Synthesis of Amino Acids

    • Application Summary: In Miller–Urey experiments probing prebiotic synthesis of amino acids, norleucine and especially norvaline are formed .
    • Methods of Application: This involves conducting Miller–Urey type experiments, which simulate the conditions thought to be present on the early Earth, and analyzing the resulting amino acids .
    • Results or Outcomes: The outcomes provide insights into the types of amino acids that could have been formed under prebiotic conditions .
  • Biosynthesis Studies

    • Application Summary: Norleucine is found in small amounts in some bacterial strains where its concentration can approach millimolar . Its biosynthesis has been examined .
    • Methods of Application: This involves studying the biosynthesis of norleucine in bacterial strains, which arises via the action of 2-isopropylmalate synthase on α-ketobutyrate .
    • Results or Outcomes: The outcomes provide insights into the biosynthesis of norleucine and the imperfect selectivity of the associated aminoacyl-tRNA synthetase .

properties

IUPAC Name

(2S)-2-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMEWVNYMUECA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185729
Record name 5-Methyl-L-norleucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-L-norleucine

CAS RN

31872-98-7
Record name 5-Methyl-L-norleucine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-L-norleucine
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Record name 5-Methyl-L-norleucine
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Record name 5-methyl-L-norleucine
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Record name 5-METHYL-L-NORLEUCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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